(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine
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Overview
Description
(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine is a potent and competitive inhibitor of squalene epoxidase, an enzyme crucial in the biosynthesis of cholesterol. This compound is known for its ability to suppress triglyceride biosynthesis through the farnesol pathway. It is also utilized as a click chemistry reagent due to its Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing Azide groups .
Preparation Methods
The synthesis of (Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine involves several steps, including the formation of its core structure and subsequent functionalization. The compound is synthesized through a series of reactions that include the coupling of specific intermediates under controlled conditions. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. The exact synthetic routes and reaction conditions are proprietary and often involve specialized reagents and catalysts .
Chemical Reactions Analysis
(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Click Chemistry: The Alkyne group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition, forming stable triazole linkages
Scientific Research Applications
(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Investigated for its role in inhibiting squalene epoxidase, affecting cholesterol biosynthesis.
Medicine: Explored for its potential in treating conditions related to cholesterol metabolism and triglyceride biosynthesis.
Industry: Utilized in the development of pharmaceuticals and biochemical research
Mechanism of Action
(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine exerts its effects by competitively inhibiting squalene epoxidase, an enzyme involved in the conversion of squalene to 2,3-oxidosqualene in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in cholesterol and triglyceride levels. The compound also affects various molecular targets and pathways, including the reduction of ACAT activity and the suppression of cholesterol and triacylglycerol secretion .
Comparison with Similar Compounds
(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine is unique due to its potent inhibition of squalene epoxidase and its application in click chemistry. Similar compounds include:
NB-598 Hydrochloride: Another form of NB-598 with similar inhibitory properties.
Squalene Epoxidase Inhibitors: Other inhibitors targeting the same enzyme, such as Terbinafine and Naftifine, which are used as antifungal agents
This compound stands out due to its dual role in biochemical research and click chemistry applications, making it a versatile tool in scientific studies.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUWPAYJKVJWEK-JVTXGDFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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